

# A Comparative Guide to Neogen's Mycotoxin Detection Methods

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Neogen**'s mycotoxin detection methods, primarily the Veratox® ELISA and Reveal® Q+ lateral flow assays, with other commercially available alternatives. The information presented is based on available performance data and aims to assist researchers in selecting the most suitable method for their analytical needs.

# Performance Comparison of Mycotoxin Detection Kits

The selection of a mycotoxin detection method often depends on factors such as the required sensitivity, sample throughput, time to result, and the specific mycotoxin and commodity being tested. Below is a summary of the performance characteristics of **Neogen**'s methods alongside those of other prominent manufacturers.

### **Aflatoxin Detection**



Manufact urer	Product Line	Technolo gy	Limit of Detection (LOD)	Limit of Quantitati on (LOQ)	Range of Quantitati on	Key Features
Neogen	Veratox® for Aflatoxin	ELISA	1.4 ppb[1]	5 ppb[2]	5–50 ppb[2]	FGIS and AOAC- approved method, suitable for a wide range of commoditie s.[3]
Neogen	Reveal® Q+ MAX for Aflatoxin	Lateral Flow	2 ppb[4]	7 ppb	3–300 ppb	Water-based extraction, results in 6 minutes, FGIS approved.
Romer Labs	AgraStrip® Pro Total Aflatoxin WATEX®	Lateral Flow	-	1.5 ppb	1.5–50 ppb	AOAC Performan ce Tested Method, water- based extraction.
Charm Sciences	ROSA® AFQ- WETS3	Lateral Flow	-	-	5-40 ppb	Water- based extraction, results in 3 minutes for corn.
VICAM	Afla-V®	Lateral Flow	2 ppb	-	2–100 ppb	Monoclonal antibody- based,



results in 5 minutes.

**Deoxynivalenol (DON) Detection** 

Manufact urer	Product Line	Technolo gy	Limit of Detection (LOD)	Limit of Quantitati on (LOQ)	Range of Quantitati on	Key Features
Neogen	Reveal® Q+ for DON	Lateral Flow	0.014 ppm (corn), 0.037 ppm (wheat)	0.042 ppm (corn), 0.11 ppm (wheat)	0.3–30 ppm	Aqueous sample extraction, results in 3 minutes.
Romer Labs	AgraQuant ® DON Plus	ELISA	200 ppb	250 ppb	250–5000 ppb	Universal sample extraction for six mycotoxins
Charm Sciences	ROSA® FAST5 DON	Lateral Flow	-	-	0-1.5 ppm and 1-6 ppm	GIPSA- approved, 5-minute test.
EnviroLogi x	TotalTox™ DON	Lateral Flow	-	-	Up to 8 ppm (up to 30 ppm with dilution)	Results in 2 minutes.

## **Fumonisin Detection**



Manufact urer	Product Line	Technolo gy	Limit of Detection (LOD)	Limit of Quantitati on (LOQ)	Range of Quantitati on	Key Features
Neogen	Veratox® for Fumonisin	ELISA	-	-	1-6 ppm	Suitable for a broad range of commoditie s.
VICAM	Fumo-V®	Lateral Flow	-	0.2 ppm	0.2-5 ppm	Results in 5 minutes.
EnviroLogi x	TotalTox™ Fumonisin	Lateral Flow	-	-	0.1-10 ppm (Base Range)	Validated for corn, sorghum, and DDGS.

**Zearalenone Detection** 

Manufact urer	Product Line	Technolo gy	Limit of Detection (LOD)	Limit of Quantitati on (LOQ)	Range of Quantitati on	Key Features
Neogen	Reveal® Q+ for Zearalenon e	Lateral Flow	-	-	-	Quantitativ e lateral flow format.
Romer Labs	AgraStrip® Pro Zearalenon e WATEX®	Lateral Flow	25 ppb	40 ppb	0–1650 ppb	Water- based extraction.

## **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are outlines of the experimental protocols for **Neogen**'s primary mycotoxin detection platforms.



### **Neogen Veratox® for Aflatoxin (ELISA) Protocol**

The Veratox® for Aflatoxin assay is a competitive direct enzyme-linked immunosorbent assay (CD-ELISA).

- Sample Preparation and Extraction:
  - A representative sample (e.g., 50g of ground grain) is collected.
  - The sample is extracted with 250 mL of 70% methanol.
  - The mixture is vigorously shaken for 3 minutes.
  - The extract is then filtered to obtain a clear filtrate.
- Assay Procedure:
  - Add 100 μL of controls and extracted samples to the red-marked mixing wells.
  - Add 100 μL of aflatoxin-HRP conjugate solution to each mixing well.
  - Mix well and transfer 100 μL to the antibody-coated clear wells.
  - Incubate for 2 minutes at room temperature.
  - Wash the wells thoroughly with deionized water five times.
  - Add 100 μL of K-Blue® Substrate to each well and incubate for 3 minutes.
  - Add 100 μL of Red Stop solution to stop the reaction.
  - Read the results using a microwell reader with a 650 nm filter.

# Neogen Reveal® Q+ MAX for Aflatoxin (Lateral Flow) Protocol

The Reveal® Q+ MAX for Aflatoxin is a single-step lateral flow immunochromatographic assay.

Sample Preparation and Extraction:

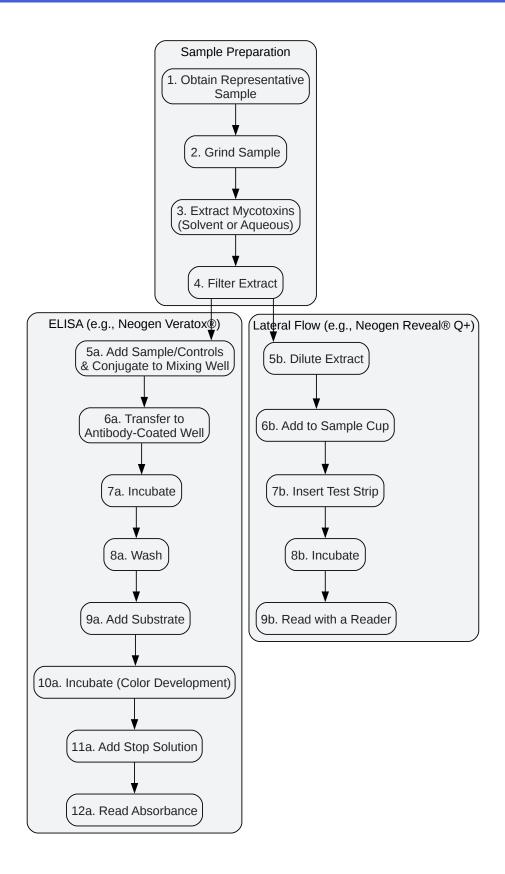


- Weigh a 10 g representative sample.
- Add the contents of one MAX 1 aqueous extraction packet and 50 mL of distilled or deionized water.
- Shake vigorously for 3 minutes.
- Allow the sample to settle and then filter to collect the filtrate.
- Assay Procedure:
  - Add 100 μL of the sample extract to a red dilution cup.
  - Add 100 μL of sample diluent to the red dilution cup and mix.
  - Transfer 100 μL of the diluted sample to a clear sample cup.
  - Place a new Reveal® Q+ MAX for Aflatoxin test strip into the sample cup.
  - Set a timer for 6 minutes.
  - Read the results promptly at 6 minutes using an AccuScan® Gold or Raptor® reader.

# Mycotoxin Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of mycotoxins is critical for toxicology studies and the development of therapeutic interventions. The following diagrams illustrate the key signaling pathways affected by common mycotoxins and the general workflows of the discussed detection methods.

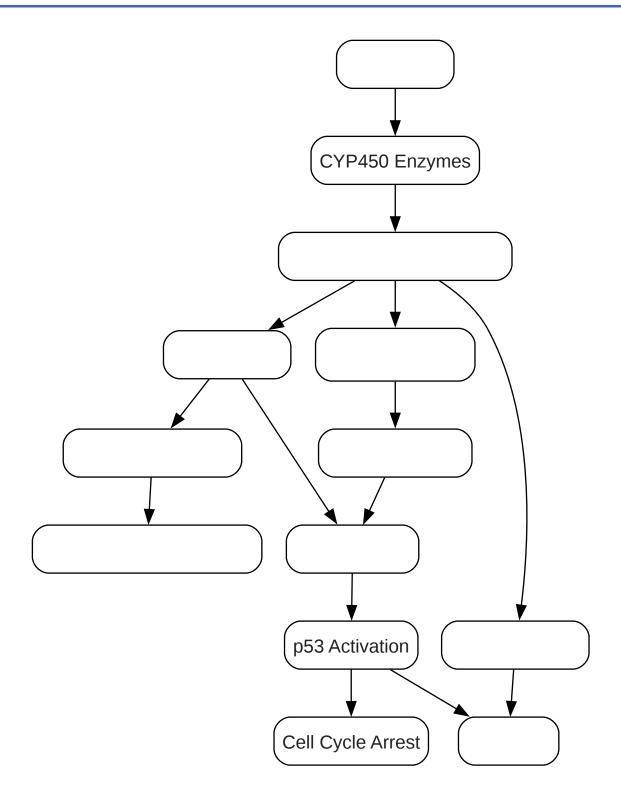




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General workflow for mycotoxin detection using ELISA and Lateral Flow methods.

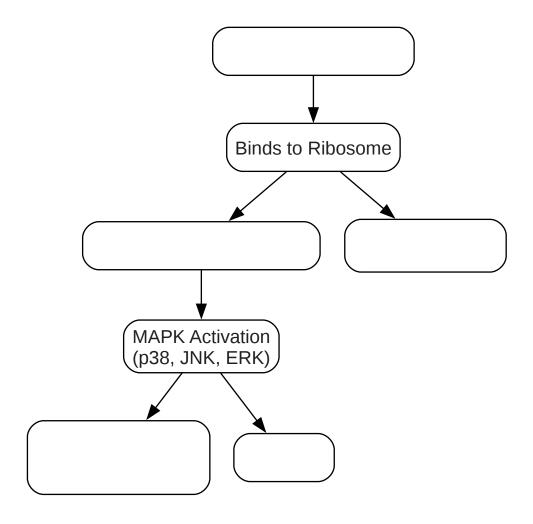




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Simplified signaling pathway of Aflatoxin B1-induced toxicity.

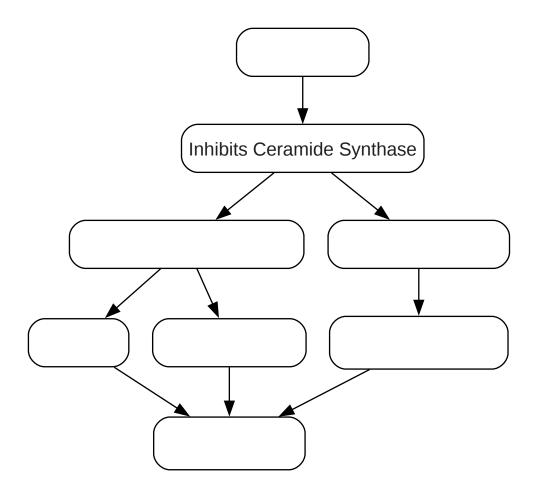




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Key signaling events in Deoxynivalenol (DON) cytotoxicity.

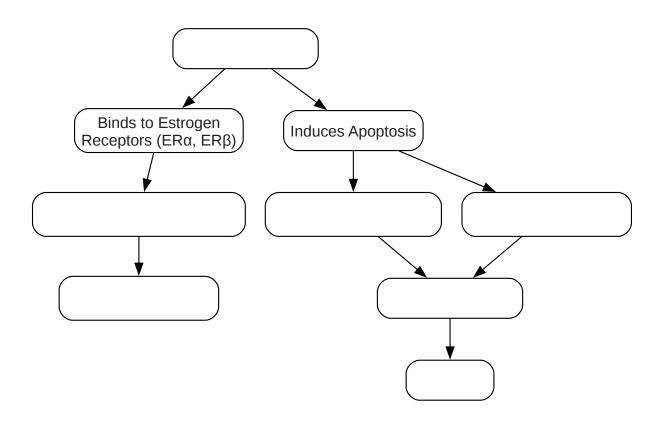




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Mechanism of Fumonisin B1 toxicity through disruption of sphingolipid metabolism.





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Dual signaling pathways of Zearalenone leading to estrogenic effects and apoptosis.

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### References

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